Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate
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Description
Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
One study focuses on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, highlighting the biological activities of compounds bearing piperidine moieties. The synthesized compounds exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Catalysis in Organic Synthesis
Another study demonstrated the use of gold(I) catalysts for the intramolecular exo-hydrofunctionalization of allenes, leading to the formation of piperidine derivatives, among others. This process shows the utility of such compounds in catalyzing the formation of complex structures with high selectivity and yield (Zhibin Zhang et al., 2006).
Transformations into Piperidine Derivatives
Research on the transformation of trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones into trans- and cis-2-arylpiperidine-3-carboxylates provides insight into synthetic strategies for generating piperidine derivatives from azetidin-2-ones, showcasing the versatility of these compounds in synthetic organic chemistry (M. D’hooghe et al., 2008).
Antagonists for Histamine H3 Receptor
The discovery of 4-(aminoalkoxy)benzylamines as potent antagonists for the human histamine H3 receptor illustrates the potential therapeutic applications of benzyl piperidine derivatives in treating conditions related to histamine activity, such as allergies and asthma (R. Apodaca et al., 2003).
Enantioselective Synthesis
A study on the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts highlights the significance of chiral synthesis in producing biologically active compounds, which is crucial for drug development and the synthesis of natural products (Yaomin Wang et al., 2018).
Properties
IUPAC Name |
benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-6-7-18(9-12(14)13-8-15(20)17-13)16(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKKMSYOLSDZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C2CC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.